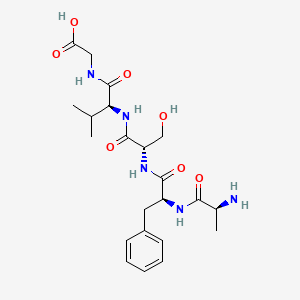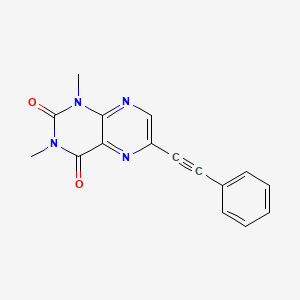
6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenylethynyl group at the 6-position and two methyl groups at the 1 and 3 positions of the pteridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-dimethylpteridine-2,4(1H,3H)-dione, which is then subjected to a Sonogashira coupling reaction with phenylacetylene. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The compound can be reduced to form corresponding phenylethyl derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl group may yield phenylacetic acid derivatives, while reduction can produce phenylethyl derivatives.
科学研究应用
6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
1,3-Dimethylpteridine-2,4(1H,3H)-dione: Lacks the phenylethynyl group, making it less versatile in chemical reactions.
6-Phenyl-1,3-dimethylpteridine-2,4(1H,3H)-dione:
Uniqueness
The presence of the phenylethynyl group in 6-(Phenylethynyl)-1,3-dimethylpteridine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential for forming new derivatives. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
647826-46-8 |
|---|---|
分子式 |
C16H12N4O2 |
分子量 |
292.29 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-(2-phenylethynyl)pteridine-2,4-dione |
InChI |
InChI=1S/C16H12N4O2/c1-19-14-13(15(21)20(2)16(19)22)18-12(10-17-14)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
InChI 键 |
UTBXCOUQAWMYCV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
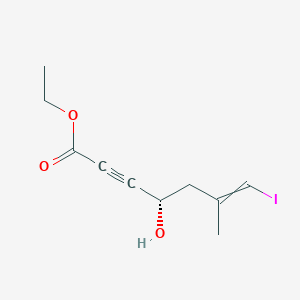

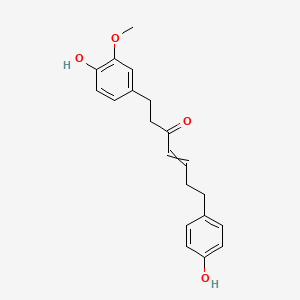
![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
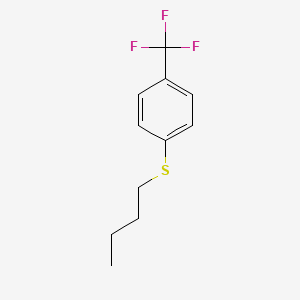
![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
